molecular formula C12H19NO2 B2750760 N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide CAS No. 2224536-12-1

N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide

Cat. No.: B2750760
CAS No.: 2224536-12-1
M. Wt: 209.289
InChI Key: LHOCGEJJJHZNPZ-UHFFFAOYSA-N
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Description

N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide is a synthetic organic compound with the molecular formula C12H19NO2. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a methoxy group and a prop-2-enamide moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core, which can be achieved through a cyclization reaction of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Formation of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium hydride or organolithium reagents can be employed.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The methoxy group and the spirocyclic structure may allow it to bind to certain enzymes or receptors, thereby modulating their activity. The prop-2-enamide moiety may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide
  • 3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride

Uniqueness

N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide is unique due to its specific combination of a spirocyclic core, a methoxy group, and a prop-2-enamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(3-methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-9(14)13-10-8(2)11(15-3)12(10)6-5-7-12/h4,8,10-11H,1,5-7H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOCGEJJJHZNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C1OC)CCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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